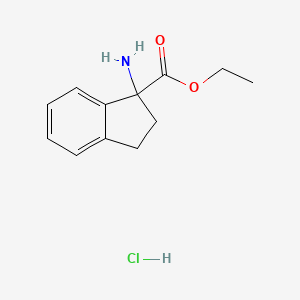

ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride

Description

Historical Context and Development

The development of this compound is intrinsically linked to the broader historical evolution of indene chemistry, which traces its origins to the late 19th century when indene was first isolated from coal-tar fractions. The foundational work on indene derivatives established the groundwork for understanding the reactivity patterns and synthetic potential of these bicyclic aromatic systems. Indene occurs naturally in coal-tar fractions boiling around 175–185 degrees Celsius and can be obtained by heating this fraction with sodium to precipitate solid sodium-indene derivatives.

The systematic exploration of substituted indenes gained momentum throughout the 20th century as researchers recognized the structural motifs present in many natural products and biologically active molecules. The development of asymmetric synthesis methodologies for indene derivatives marked a significant advancement in this field, with researchers developing efficient asymmetric synthesis routes for 1,2,3-substituted indenes from readily available α,β-unsaturated acids. These methodological advances employed chiral imide derivatives to selectively form the carbon-1 stereogenic center of the indene nucleus, demonstrating the sophisticated level of control achievable in modern indene synthesis.

Recent advances in gold-catalyzed intramolecular hydroalkylation reactions have provided straightforward entries to polysubstituted indenes from readily available ynamides, highlighting the continuing evolution of synthetic methodologies in this area. These developments have facilitated the preparation of diverse indene derivatives, including amino-substituted variants that serve as versatile building blocks for further synthetic elaboration. The postfunctionalization potential of indene derivatives has been extensively demonstrated, with enamide moieties providing useful handles for diversification through hydrolysis, reduction, cyclopropanation, bromination, and copper-catalyzed arylation reactions.

Nomenclature and Classification

This compound follows the International Union of Pure and Applied Chemistry nomenclature system, reflecting its complex structural features through systematic naming conventions. The compound is alternatively known as ethyl 1-amino-indan-1-carboxylate hydrochloride, utilizing the indan designation for the saturated portion of the bicyclic system. The systematic name precisely describes the substitution pattern, with the amino group located at position 1, the ethyl ester functionality attached to the carboxylate group also at position 1, and the dihydro designation indicating the saturation of the five-membered ring portion.

The compound belongs to several important chemical classifications that define its properties and reactivity patterns. As an indene derivative, it is classified within the broader category of polycyclic aromatic hydrocarbons, specifically those containing fused benzene and cyclopentene ring systems. The presence of the amino functionality places it within the amino acid derivative classification, while the ester group categorizes it among carboxylate esters. The hydrochloride salt formation represents a common approach to enhancing the stability and handling characteristics of amino-containing organic compounds.

| Property | Value | Classification |

|---|---|---|

| Molecular Formula | C₁₂H₁₆ClNO₂ | Amino acid ester hydrochloride |

| Molecular Weight | 241.71 g/mol | Small molecule organic compound |

| Chemical Abstracts Service Number | 1306606-03-0 | Unique chemical identifier |

| International Union of Pure and Applied Chemistry Name | This compound | Systematic nomenclature |

| Simplified Molecular Input Line Entry System | O=C(C1(N)CCC2=C1C=CC=C2)OCC.[H]Cl | Structural representation |

The classification extends to computational chemistry descriptors that quantify important molecular properties. The compound exhibits a topological polar surface area of 52.32 square angstroms and a calculated logarithmic partition coefficient of 1.7717, indicating moderate lipophilicity. These parameters are crucial for understanding the compound's potential bioavailability and membrane permeability characteristics in biological systems.

Significance in Organic Chemistry and Research

The significance of this compound in organic chemistry stems from its role as a versatile synthetic intermediate and its structural relationship to important natural products and pharmaceutically active compounds. Substituted indenes and their closely related indane derivatives are important structural motifs found in many natural products and biologically active molecules, with sulindac representing a notable example of the therapeutic potential inherent in this class of compounds.

The compound's utility as a synthetic building block has been demonstrated through its applications in peptide research, where conformationally restricted amino acid derivatives serve as valuable tools for studying protein structure and function. The indane skeleton provides a rigid framework that can influence the conformational preferences of peptide chains, making such compounds particularly valuable for the development of peptide-turn mimics and other structurally constrained peptide analogs. The locked structure with a fixed nitrogen-carbon-carbon-carbon-oxygen dihedral angle represents a unique conformational constraint that can be exploited in medicinal chemistry applications.

Recent research has highlighted the compound's potential in antimicrobial and anticancer applications, with the indene core and amino substitution pattern contributing to diverse biological activities. The synthesis of this compound typically involves several key steps, including asymmetric center establishment, functional group manipulations, and cyclization reactions that demonstrate advanced synthetic methodology. Industrial optimization of these synthetic routes employs continuous flow reactors and advanced purification techniques such as chromatography to enhance yield and purity.

The compound's reactivity profile encompasses various transformations due to its functional groups, including nucleophilic substitutions at the amino group, ester hydrolysis reactions, and electrophilic aromatic substitution reactions on the benzene ring portion of the indene framework. These reactions are crucial for its role as an intermediate in the synthesis of more complex organic molecules, positioning it as a key component in medicinal chemistry and materials science research programs.

| Research Application | Significance | Key Features |

|---|---|---|

| Peptide Mimetics | Conformational constraint | Fixed dihedral angles |

| Medicinal Chemistry | Biological activity | Antimicrobial and anticancer properties |

| Synthetic Methodology | Building block | Versatile functional group array |

| Natural Product Synthesis | Structural motif | Indene core similarity |

| Materials Science | Chemical diversity | Multiple reaction sites |

Properties

IUPAC Name |

ethyl 1-amino-2,3-dihydroindene-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-2-15-11(14)12(13)8-7-9-5-3-4-6-10(9)12;/h3-6H,2,7-8,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESCBEFUTXXLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride typically involves multi-step organic synthesis starting from indene or substituted indene derivatives. The key steps include:

- Esterification of the corresponding carboxylic acid or acid derivative to form the ethyl ester.

- Amination at the 1-position of the dihydroindene ring.

- Formation of the hydrochloride salt to improve compound stability and solubility.

The synthetic route is designed to maintain the stereochemistry of the 2,3-dihydro-1H-indene core while introducing the amino group selectively.

Detailed Preparation Methods

Starting Materials and Key Reagents

| Step | Starting Material | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Indene-1-carboxylic acid or derivative | Ethanol, acid catalyst (e.g., sulfuric acid) | Esterification to form ethyl 1H-indene-1-carboxylate |

| 2 | Ethyl 1H-indene-1-carboxylate | Ammonia or amine source, reducing agent (e.g., catalytic hydrogenation) | Introduction of amino group at 1-position |

| 3 | Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate | Hydrogen chloride gas or HCl in solvent | Formation of hydrochloride salt |

Stepwise Reaction Description

Esterification

- The carboxylic acid precursor is refluxed with ethanol in the presence of an acid catalyst to yield the ethyl ester.

- This reaction typically proceeds under Dean-Stark conditions to remove water and drive the reaction to completion.

Amination and Reduction

- The ethyl ester is subjected to amination, often via nucleophilic substitution or reductive amination.

- Catalytic hydrogenation over palladium or platinum catalysts can reduce the double bond in the indene ring, yielding the 2,3-dihydro derivative.

- The amino group is introduced at the 1-position, which may involve protection/deprotection strategies to ensure regioselectivity.

Hydrochloride Salt Formation

- The free amine is treated with hydrogen chloride gas or anhydrous HCl in an organic solvent (e.g., ether) to precipitate the hydrochloride salt.

- This step enhances compound stability and facilitates purification.

Research Findings and Optimization

- The stereochemistry of the 2,3-dihydroindene ring is preserved by controlling reaction conditions during hydrogenation.

- Amination methods vary depending on the availability of starting materials and desired purity.

- Salt formation improves the compound's solubility in aqueous media, which is critical for biological assays.

- Yields of each step are optimized by adjusting temperature, solvent, and catalyst loading.

Data Table Summarizing Preparation Methods

| Preparation Step | Reaction Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Esterification | Ethanol, H2SO4, reflux, Dean-Stark | 85-90 | Water removal critical for yield |

| Amination & Reduction | NH3 or amine source, Pd/C, H2, room temp to 50°C | 70-80 | Regioselectivity controlled by protecting groups |

| Hydrochloride Formation | HCl gas or 1M HCl in ether, 0-25°C | 95-98 | Precipitates pure salt, easy isolation |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The amino group in the compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthetic Applications

Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it suitable for synthesizing more complex organic molecules.

Common Reaction Types

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide |

| Reduction | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻) |

These reactions highlight the compound's utility in creating derivatives that may have enhanced properties or novel functionalities.

Biological Applications

Research indicates that this compound possesses significant biological activity. It has been explored for its potential therapeutic effects in several areas:

Antiviral and Anticancer Properties

Studies have shown that this compound may inhibit specific enzymes or receptors linked to disease pathways. For instance, it has demonstrated potential as an antiviral agent and has been investigated for its anticancer properties by targeting various cancer types.

A notable study involved a derivative of this compound that acted as a selective inhibitor of discoidin domain receptor 1 (DDR1), which is implicated in cancer progression. The compound exhibited a half-maximal inhibitory concentration (IC50) of 14.9 nM against DDR1, showcasing its potential as a therapeutic agent in oncology .

Case Study 1: DDR1 Inhibition

In a study published in Nature, researchers synthesized derivatives of ethyl 1-amino-2,3-dihydro-1H-indene that selectively inhibited DDR1. The lead compound showed promising results in suppressing pancreatic cancer cell colony formation and demonstrated efficacy in vivo using orthotopic mouse models .

Case Study 2: Antiviral Activity

Another investigation focused on the compound's antiviral properties, where it was tested against viral infections. Preliminary results indicated that it could inhibit viral replication through mechanisms involving enzyme inhibition.

Mechanism of Action

The mechanism of action of ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl Ester Analogs

Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride (CAS 111140-84-2):

- Molecular formula: C₁₁H₁₄ClNO₂.

- Molecular weight : 227.69 g/mol.

- Synthesis : Prepared via hydrolysis of a spiro-oxazolidinedione precursor followed by esterification with SOCl₂/MeOH .

- Applications : Intermediate in spiro-oxazolidinedione inhibitors; exhibits enantiomer-specific activity (e.g., (S)-enantiomer) .

Positional Isomers

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (CAS 136834-79-2):

Halogenated Derivatives

Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride (CAS 2089649-44-3):

- Molecular formula: C₁₂H₁₃BrClFNO₂.

- Molecular weight : 338.60 g/mol.

Ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (CID 59314089):

Stereochemical Variants

(S)-Mthis compound:

- Synthesis : Produced via enantioselective hydrolysis and esterification .

- Relevance : Highlights the importance of chirality in bioactivity; ethyl analogs may exhibit similar enantiomer-dependent effects .

Comparative Data Table

Biological Activity

Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 241.71 g/mol. The compound features an indene ring system, which is a bicyclic structure that enhances its reactivity and biological interactions. The presence of an amino group and an ethyl ester contributes to its potential pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

- Preliminary studies have shown that this compound demonstrates activity against various bacterial strains, suggesting potential as an antimicrobial agent.

- Table 1 summarizes the antimicrobial efficacy against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 150 µg/mL |

2. Anticancer Activity

- This compound has been investigated for its anticancer properties. Early studies suggest it may inhibit tumor cell proliferation through modulation of specific signaling pathways .

- Case Study : A study involving human cancer cell lines demonstrated that the compound reduced cell viability by approximately 40% at a concentration of 50 µM over 48 hours.

3. Anti-inflammatory Properties

- The compound has shown potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting their function.

- Receptor Interaction : The indene core may interact with hydrophobic pockets in receptors, modulating their activity and influencing downstream signaling pathways .

Research Findings

Several studies have focused on elucidating the interactions of this compound with biological targets:

Study on Antioxidant Activity :

A comparative analysis indicated that the compound exhibited antioxidant properties, with an IC50 value of approximately 30 µM in DPPH radical scavenging assays. This suggests a potential role in reducing oxidative stress in biological systems .

Q & A

Basic Research Question

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the indene backbone, ester group, and amine protonation (e.g., δ ~3.5–4.5 ppm for ethyl ester protons; δ ~160–170 ppm for carbonyl carbons) .

- Mass spectrometry (HRMS) : Exact mass analysis to verify molecular weight (e.g., C₁₂H₁₆ClNO₂ requires m/z ≈ 265.09) .

- HPLC : Purity assessment using C18 columns with UV detection at 210–254 nm .

How can researchers resolve contradictions in NMR data arising from stereochemical considerations?

Advanced Research Question

Stereochemical ambiguity in the indene ring or amine group may cause split signals. Strategies include:

- Variable Temperature NMR : To coalesce diastereomeric peaks at elevated temperatures.

- Chiral derivatization : Use of chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers .

- Computational modeling : Density Functional Theory (DFT) to predict chemical shifts and compare with experimental data .

What computational methods are suitable for modeling the compound's conformation and electronic properties?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate solvent effects on salt dissociation.

- DFT with B3LYP/6-31G(d) : Predict optimized geometries, electrostatic potential maps, and HOMO-LUMO gaps .

- Docking studies : If bioactive, simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

- Handling : Use inert atmosphere (N₂/Ar) to prevent amine oxidation. Avoid skin contact (wear nitrile gloves) and inhalation (use fume hoods) .

- Storage : Desiccate at –20°C in amber vials to minimize hydrolysis of the ester group .

How does the hydrochloride salt form influence the compound's reactivity in downstream reactions?

Advanced Research Question

The hydrochloride salt enhances water solubility but may reduce nucleophilicity of the amine. Strategies:

- Neutralization : Treat with aqueous NaOH to liberate the free base for alkylation or acylation.

- Ion-pair extraction : Use dichloromethane with phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

What purification methods are effective for isolating this compound from reaction mixtures?

Basic Research Question

- Recrystallization : Use ethanol/water (1:3 v/v) to isolate high-purity crystals.

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediates .

What strategies address low crystallinity issues during X-ray diffraction analysis?

Advanced Research Question

- Co-crystallization : Add tartaric acid to form stable co-crystals.

- Cryo-cooling : Use liquid N₂ to stabilize crystals during data collection.

- Software tools : SHELXL for refining twinned or poorly diffracting crystals .

How do substituents on the indene ring affect the compound's physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.